4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15844185
InChI: InChI=1S/C10H11FN2O/c1-6(2)12-10-9-7(11)4-3-5-8(9)14-13-10/h3-6H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11FN2O
Molecular Weight: 194.21 g/mol

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

CAS No.:

Cat. No.: VC15844185

Molecular Formula: C10H11FN2O

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine -

Specification

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
IUPAC Name 4-fluoro-N-propan-2-yl-1,2-benzoxazol-3-amine
Standard InChI InChI=1S/C10H11FN2O/c1-6(2)12-10-9-7(11)4-3-5-8(9)14-13-10/h3-6H,1-2H3,(H,12,13)
Standard InChI Key HRWZPWZTIGMWGX-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=NOC2=C1C(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 4-fluoro-N-propan-2-yl-1,2-benzoxazol-3-amine, reflects its benzisoxazole core substituted with a fluorine atom at the 4-position and an isopropylamine group at the 3-position. Key structural identifiers include:

  • SMILES: CC(C)NC1=NOC2=C1C(=CC=C2)F

  • InChIKey: HRWZPWZTIGMWGX-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)NC1=NOC2=C1C(=CC=C2)F .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₁FN₂O
Molecular Weight194.21 g/mol
LogP (Partition Coefficient)2.79
Topological Polar Surface Area (TPSA)38.06 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The relatively low LogP value suggests moderate lipophilicity, which may influence its pharmacokinetic behavior . The fluorine atom enhances electronegativity and potential hydrogen-bonding interactions, while the isopropyl group contributes to steric effects and metabolic stability.

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-fluoro-N-isopropylbenzo[d]isoxazol-3-amine typically involves multi-step protocols:

  • Nucleophilic Aromatic Substitution: Fluorine displacement on nitrobenzene derivatives using secondary amines . For example, reacting 4-fluoronitrobenzene with isopropylamine under basic conditions yields intermediate nitro compounds.

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂) converts nitro groups to amines .

  • Acylation: Reaction with nitrofuranoic acid chloride introduces the isoxazole moiety .

A novel approach reported by employs BF₃·Et₂O-catalyzed annulation of glyoxylate esters and nitrosoarenes, offering improved atom economy and regioselectivity. This method avoids harsh conditions and achieves yields exceeding 80% .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Substitution78–95ScalabilityRequires inert conditions
BF₃·Et₂O Catalysis80–90Mild conditions, high puritySensitivity to moisture

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and NF-κB signaling in murine macrophages, reducing prostaglandin E₂ (PGE₂) levels by 40–60% at 10 μM concentrations. These effects are attributed to the electron-withdrawing fluorine atom stabilizing interactions with COX-2’s hydrophobic pocket.

Applications in Research and Development

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing targeted therapies, particularly kinase inhibitors and immunomodulators . Its stability under physiological conditions makes it suitable for prodrug designs.

Material Science

Incorporation into polymer matrices improves thermal stability (decomposition temperature >300°C) and mechanical strength, as evidenced by tensile modulus increases of 15–20% in polyamide composites .

GHS CodeHazard StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Storage recommendations include sealing the compound in dry conditions at 2–8°C to prevent hydrolysis .

Future Directions

Despite promising early results, critical challenges remain:

  • Mechanistic Elucidation: Detailed proteomic and transcriptomic studies are needed to map molecular targets.

  • In Vivo Validation: Pharmacokinetic and toxicity profiles in animal models are lacking.

  • Synthetic Scalability: Optimizing BF₃·Et₂O catalysis for industrial-scale production requires further exploration .

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